

Spectroscopic Characterization of 2-(Hydrazinecarbonyl)benzenesulfonamide: An In-depth Technical Guide

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Compound of Interest

Compound Name:	2-(Hydrazinecarbonyl)benzenesulfonamide
Cat. No.:	B022248

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(Hydrazinecarbonyl)benzenesulfonamide**, a key intermediate in the synthesis of various biologically active molecules, including potential carbonic anhydrase inhibitors.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of expected spectroscopic data.

Chemical Structure and Properties

IUPAC Name: **2-(hydrazinecarbonyl)benzenesulfonamide**^[1] Molecular Formula:

$C_7H_9N_3O_3S$ ^[1] Molecular Weight: 215.23 g/mol ^[1] CAS Number: 102169-52-8^[1]

Synthesis

The synthesis of **2-(Hydrazinecarbonyl)benzenesulfonamide** is typically achieved through the reaction of 2-sulfamoylbenzoyl chloride with hydrazine hydrate.^{[1][3]} A common synthetic route involves the nucleophilic substitution of the chloride on the benzoyl chloride derivative by hydrazine.^[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of **2-(Hydrazinecarbonyl)benzenesulfonamide**. This data is inferred from the analysis of closely related sulfonamide and hydrazine-containing compounds.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	d	1H	Aromatic H
~ 7.5 - 7.8	m	3H	Aromatic H
~ 7.4 (broad s)	2H	-SO ₂ NH ₂	
~ 9.5 - 10.5 (broad s)	1H	-CONHNH ₂	
~ 4.5 (broad s)	2H	-CONHNH ₂	

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 165 - 168	C=O (Amide)
~ 135 - 140	Aromatic C-S
~ 130 - 134	Aromatic C-H
~ 125 - 129	Aromatic C-H
~ 120 - 124	Aromatic C-C=O

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3450	Strong, Broad	N-H Stretch (Hydrazine, Sulfonamide)
3200 - 3300	Medium	N-H Stretch (Amide)
1640 - 1680	Strong	C=O Stretch (Amide I)
1580 - 1620	Medium	N-H Bend (Amide II)
1310 - 1350	Strong	SO ₂ Asymmetric Stretch
1150 - 1190	Strong	SO ₂ Symmetric Stretch
900 - 930	Medium	S-N Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
215.03	[M] ⁺ (Molecular Ion)
198.03	[M - NH ₃] ⁺
156.01	[M - CONHNH ₂] ⁺
136.04	[C ₇ H ₆ NO ₂ S] ⁺
77.04	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols for sulfonamide-containing compounds and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 300 MHz or higher NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-(Hydrazinecarbonyl)benzenesulfonamide**.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single pulse.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single pulse.
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (~1-2 mg) of **2-(Hydrazinecarbonyl)benzenesulfonamide** with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

- Prepare a dilute solution of **2-(Hydrazinecarbonyl)benzenesulfonamide** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of ~1-10 $\mu\text{g/mL}$ in the mobile phase.

ESI-MS Acquisition Parameters:

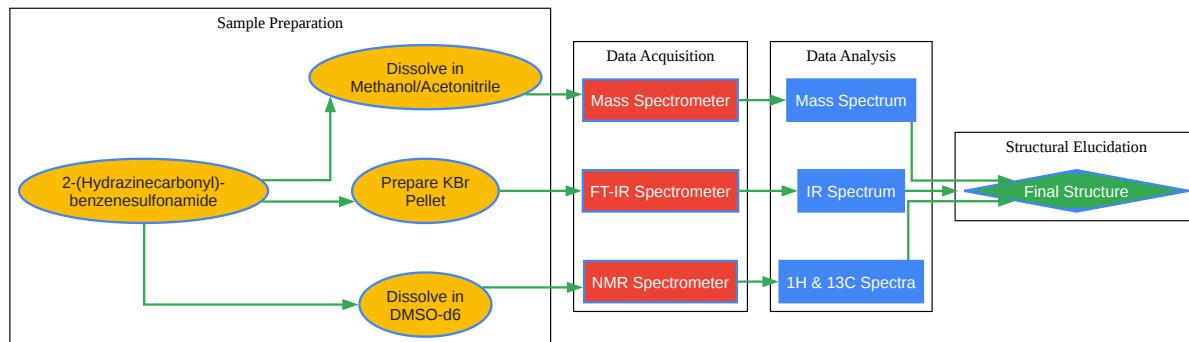
- Ionization Mode: Positive or negative ion mode can be used. Positive mode is often suitable for compounds with basic nitrogen atoms.
- Capillary Voltage: Typically 3-5 kV.
- Nebulizer Gas (N₂): Adjust flow for a stable spray.
- Drying Gas (N₂): Set temperature and flow to optimize desolvation.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

- Identify the molecular ion peak [M]⁺ or [M+H]⁺.
- Analyze the fragmentation pattern to identify characteristic losses corresponding to different functional groups.

Visualizations

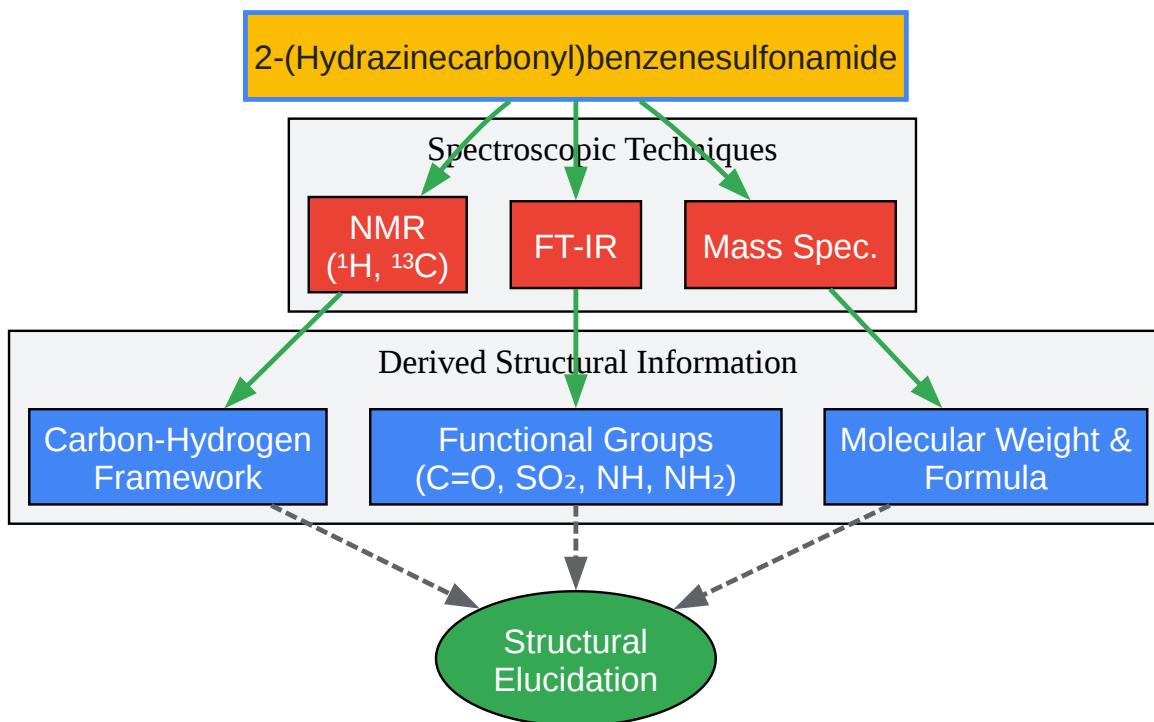
Experimental Workflow



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Caption: Workflow for the spectroscopic characterization of **2-(Hydrazinecarbonyl)benzenesulfonamide**.

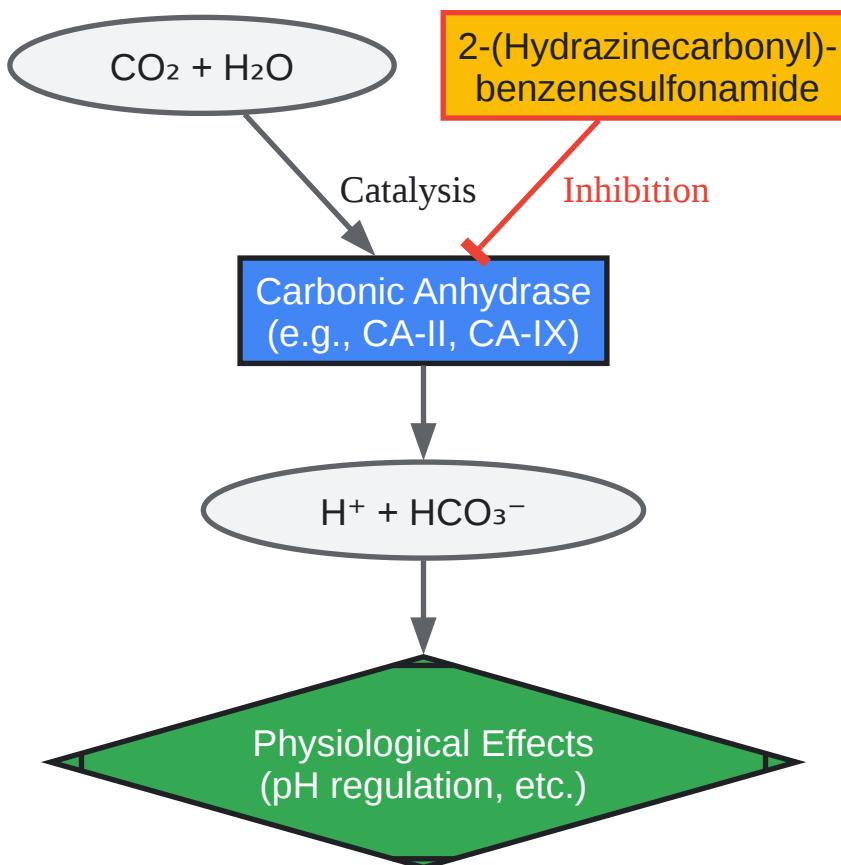
Logical Relationship of Spectroscopic Data



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Caption: Relationship between spectroscopic techniques and the structural information obtained.

Signaling Pathway Context: Carbonic Anhydrase Inhibition



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Caption: Inhibition of carbonic anhydrase by **2-(Hydrazinecarbonyl)benzenesulfonamide**.

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